molecular formula C13H14N2O2 B15136644 3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid

3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid

Cat. No.: B15136644
M. Wt: 230.26 g/mol
InChI Key: HMXRCWCGHHLXCX-UHFFFAOYSA-N
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Description

3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid is a complex organic compound that features a pyridine ring substituted with a methylpyrrolidinyl group and a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the methylpyrrolidinyl group through nucleophilic substitution reactions. The final step involves the addition of the propynoic acid group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyrrolidine derivatives.

Scientific Research Applications

3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Shares a similar pyridine ring structure with a methylpyrrolidinyl group.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents.

Uniqueness

3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid is unique due to the presence of the propynoic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-[5-(1-methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid

InChI

InChI=1S/C13H14N2O2/c1-15-6-2-3-12(15)11-7-10(8-14-9-11)4-5-13(16)17/h7-9,12H,2-3,6H2,1H3,(H,16,17)

InChI Key

HMXRCWCGHHLXCX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CN=CC(=C2)C#CC(=O)O

Origin of Product

United States

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